molecular formula C5H2F7NO B15289467 Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester CAS No. 377-00-4

Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester

Cat. No.: B15289467
CAS No.: 377-00-4
M. Wt: 225.06 g/mol
InChI Key: NLGMQMZUOBUPCW-UHFFFAOYSA-N
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Description

Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester is a chemical compound with the molecular formula C5H2F7NO It is known for its unique structure, which includes a heptafluorobutyl group attached to the isocyanic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester typically involves the reaction of heptafluorobutyl alcohol with isocyanic acid. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained. The process may involve the use of solvents such as toluene or diethyl ether to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The reaction mixture is then purified through distillation or other separation techniques to isolate the desired ester.

Chemical Reactions Analysis

Types of Reactions

Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester into other functional groups.

    Substitution: The ester group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols or amines.

Scientific Research Applications

Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce the heptafluorobutyl group into various molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The ester is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester exerts its effects involves its interaction with various molecular targets. The heptafluorobutyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isocyanic acid moiety can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in various research applications.

Comparison with Similar Compounds

Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester can be compared with other similar compounds, such as:

    Isocyanic acid, hexamethylene ester: This compound has a different alkyl group, which affects its chemical properties and applications.

    Isocyanic acid, o-tolyl ester: The presence of a tolyl group instead of a heptafluorobutyl group results in different reactivity and uses.

    Methacrylic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester: This compound has a similar heptafluorobutyl group but a different functional group, leading to distinct applications.

The uniqueness of this compound lies in its combination of the isocyanic acid moiety with the heptafluorobutyl group, which imparts unique chemical and physical properties.

Properties

CAS No.

377-00-4

Molecular Formula

C5H2F7NO

Molecular Weight

225.06 g/mol

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane

InChI

InChI=1S/C5H2F7NO/c6-3(7,1-13-2-14)4(8,9)5(10,11)12/h1H2

InChI Key

NLGMQMZUOBUPCW-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)N=C=O

Origin of Product

United States

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